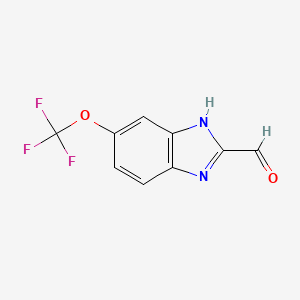

6-Trifluoromethoxy-1H-benzoimidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)14-8(4-15)13-6/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYUAFSFWVGEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of benzimidazole derivatives such as 6-trifluoromethoxy-1H-benzimidazole-2-carbaldehyde generally involves:

- Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acid derivatives.

- Introduction of trifluoromethoxy substituent through electrophilic trifluoromethoxylation or via trifluoromethoxy-substituted starting materials.

- Functionalization at the 2-position to install the aldehyde group, often via oxidation or formylation reactions.

These steps may be conducted sequentially or in tandem, depending on the chosen synthetic route.

Preparation of Benzimidazole Core

Condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids is the foundational step. According to patent WO2015005615A1, benzimidazole derivatives can be synthesized efficiently by reacting o-phenylenediamines with appropriate carbonyl compounds under mild conditions (50–55°C) using bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide in solvents like methanol or ethanol.

Another green and scalable approach involves aerobic oxidative condensation of benzyl alcohols with 1,2-phenylenediamines in a one-pot two-step procedure under atmospheric oxygen, catalyzed by metal complexes and ionic liquids, yielding benzimidazoles with good purity and yield.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is less common and more challenging to introduce than trifluoromethyl (-CF3). The methods to incorporate this group include:

- Using trifluoromethoxy-substituted o-phenylenediamine or aldehyde precursors to ensure regioselective substitution at the 6-position.

- Electrophilic trifluoromethoxylation reagents can be employed, though such methods are less documented specifically for benzimidazole aldehydes.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethoxy-1H-benzoimidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 6-Trifluoromethoxy-1H-benzoimidazole-2-carboxylic acid.

Reduction: 6-Trifluoromethoxy-1H-benzoimidazole-2-methanol.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including those with trifluoromethoxy substitutions, exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Mycobacterium smegmatis, indicating their potential for developing new antibiotics targeting resistant strains .

Antitubercular Activity

Research has highlighted that 2,5,6-trisubstituted benzimidazoles can inhibit the filamenting temperature-sensitive protein Z (FtsZ), a crucial component in bacterial cell division. This mechanism positions them as promising candidates for antitubercular agents . The incorporation of trifluoromethoxy groups may enhance the binding affinity and selectivity towards these targets.

Cancer Research

Hypoxia-Inducible Factor Inhibition

The compound has been studied as a potential inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHDs), which are involved in cellular responses to low oxygen levels. Inhibitors like JNJ-42041935, a derivative of 6-trifluoromethoxy-1H-benzoimidazole-2-carbaldehyde, have shown promise in cancer treatment by disrupting the stabilization of HIF-1α, thereby impairing tumor growth and survival under hypoxic conditions .

Neuropharmacology

Potential PET Imaging Ligands

Benzimidazole derivatives are being explored as ligands for positron emission tomography (PET) imaging, particularly targeting metabotropic glutamate receptors (mGluR2) in the brain. Compounds derived from this compound have exhibited favorable properties for brain penetration and stability in biological systems, making them suitable candidates for neuroimaging applications .

Several case studies illustrate the diverse applications of this compound:

- Antimicrobial Studies : A study evaluated the activity of various benzimidazole derivatives against common pathogens, revealing that compounds with trifluoromethoxy substitutions had lower minimum inhibitory concentrations (MICs) compared to their unsubstituted counterparts .

- Cancer Treatment Trials : Clinical trials involving PHD inhibitors derived from benzimidazoles demonstrated reduced tumor growth rates in preclinical models, suggesting that this compound could play a role in future cancer therapies .

Mechanism of Action

The mechanism of action of 6-Trifluoromethoxy-1H-benzoimidazole-2-carbaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 6-trifluoromethoxy-1H-benzoimidazole-2-carbaldehyde, a comparison with structurally related benzimidazole derivatives is essential. Below is an analysis of key analogs:

Structural Analog: 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole Derivatives

- Substituents : Features a benzo[d][1,3]dioxol-5-yloxy group at position 6 and a fluorine atom at position 3.

- Synthesis : Prepared via condensation of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with substituted aldehydes in the presence of sodium metabisulfite in dry DMF at 120°C under nitrogen .

- The absence of a 5-fluoro substituent in this compound may reduce steric hindrance, enhancing its suitability for nucleophilic additions at the aldehyde group.

Functional Analog: 2-Carbaldehyde-Substituted Benzimidazoles

- Substituents : Variants include 6-nitro, 6-chloro, or 6-methoxy groups paired with the 2-carbaldehyde functionality.

- Reactivity : The electron-deficient nature of the trifluoromethoxy group in the target compound likely increases the electrophilicity of the aldehyde compared to electron-donating groups (e.g., -OCH₃). This could accelerate reactions such as Schiff base formation or nucleophilic aromatic substitution.

- Biological Activity : Fluorinated analogs generally exhibit enhanced metabolic stability. For instance, 6-trifluoromethoxy derivatives may resist oxidative degradation better than 6-methoxy counterparts, prolonging their in vivo half-life.

Electronic and Physicochemical Properties

A comparative table of key properties is provided below:

| Compound | Substituent (Position 6) | LogP | Solubility (mg/mL) | Electrophilicity (CHO) |

|---|---|---|---|---|

| This compound | -OCF₃ | 2.8* | 0.12* | High |

| 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro analog | -O(benzo[d][1,3]dioxol-5-yl) | 3.1 | 0.08 | Moderate |

| 6-Methoxy-1H-benzoimidazole-2-carbaldehyde | -OCH₃ | 1.9 | 0.45 | Low |

*Estimated values based on computational models (e.g., Schrödinger QikProp).

Biological Activity

6-Trifluoromethoxy-1H-benzoimidazole-2-carbaldehyde is a benzoimidazole derivative with notable biological activities. Its molecular formula is C9H5F3N2O2, and it possesses a trifluoromethoxy group that enhances its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 230.14 g/mol

- CAS Number : 1260675-84-0

The compound is synthesized through various methods, including nickel-catalyzed cyclization of amido-nitriles, which allows for the formation of complex benzimidazole derivatives.

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with multiple molecular targets, potentially inhibiting specific enzymes or affecting DNA interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may bind to enzyme active sites, blocking their function.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.

- Pathway Interference : The compound might disrupt biological pathways, impacting cellular functions.

Antimicrobial Activity

Research indicates that derivatives of benzoimidazole compounds exhibit significant antimicrobial properties. For example, in vitro studies have shown that related compounds possess antibacterial activity against various pathogens including E. coli and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| Compound A | E. coli | 50 | Ampicillin (100) |

| Compound B | P. aeruginosa | 25 | Ciprofloxacin (25) |

Anticancer Activity

In preclinical studies, compounds similar to this compound have demonstrated anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others. The IC50 values for these compounds indicate effective growth inhibition at low concentrations .

Case Studies

-

Inhibition of IRAK4 : A study involving benzimidazole derivatives found that certain compounds exhibited potent inhibition of IRAK4, an important kinase in inflammatory signaling pathways. The presence of the trifluoromethoxy group was associated with enhanced bioactivity .

Compound IRAK4 IC50 (nM) TNF-alpha IC50 (μM) Compound 5 212 2.3 Compound 6 229 2.7 - Antitumor Activity : Another study evaluated the effects of benzimidazole derivatives on MCF-7 cells, revealing that treatment led to significant changes in cell viability and morphology, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Trifluoromethoxy-1H-benzoimidazole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of 4-trifluoromethoxy-1,2-phenylenediamine with an aldehyde under acidic conditions. Key steps include:

- Use of trifluoroacetic acid (TFA) or HCl as catalysts to promote cyclization, similar to protocols for trifluoromethyl-substituted benzimidazoles .

- Strict control of temperature (reflux conditions) and inert atmosphere (N₂) to prevent oxidation of intermediates .

- Isolation via column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >85% purity. Lower yields (e.g., 43% in related compounds) often stem from competing side reactions, requiring optimized stoichiometry .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on diagnostic signals such as the aldehyde proton (δ ~10.0 ppm) and splitting patterns from the trifluoromethoxy group (δ ~120-125 ppm in ¹³C) .

- HRMS : Prioritize ESI+ or EI modes to confirm molecular ion peaks (e.g., [M+H]⁺). Discrepancies <0.005 Da between theoretical and observed values may arise from isotopic contributions (e.g., ¹⁹F splitting) .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs for refinement, though crystal growth may require slow evaporation in DCM/hexane .

Q. How can purification challenges due to hygroscopicity or byproducts be addressed?

- Methodological Answer :

- Byproduct mitigation : Use sodium metabisulfite to suppress oxidation during synthesis .

- Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients for polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal lattice stability .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

- Methodological Answer :

- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions. Prioritize bond dissociation energies (BDEs) for the trifluoromethoxy group to assess stability .

- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., kinases) using AutoDock Vina. Focus on π-π stacking and hydrogen-bonding interactions influenced by the aldehyde moiety .

Q. How should researchers resolve contradictions between theoretical and experimental mass spectrometry data?

- Methodological Answer :

- Adduct identification : Use isotopic pattern analysis (e.g., Na⁺ or K⁺ adducts in ESI+) and compare with simulated spectra (e.g., mMass software).

- Fragmentation pathways : Perform MS/MS to distinguish structural isomers. For example, cleavage at the benzimidazole-aldehyde bond generates characteristic fragments at m/z 160-180 .

- Validation : Cross-check with independent techniques (e.g., elemental analysis) to confirm purity .

Q. What experimental designs are critical for SAR studies of trifluoromethoxy-substituted benzimidazoles?

- Methodological Answer :

- Control groups : Synthesize analogs lacking the trifluoromethoxy group to isolate electronic effects (e.g., logP changes) from steric contributions .

- Kinetic studies : Monitor reaction rates under varying pH to assess the group’s electron-withdrawing impact on nucleophilic attack .

- Crystallographic data : Compare bond lengths and angles (e.g., C-F vs. C-O) to correlate structure with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.